4-Chloro-2,2,5-trifluoro-1,3-dioxolane

Catalog No.
S15192176
CAS No.
60010-43-7
M.F
C3H2ClF3O2
M. Wt
162.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2,2,5-trifluoro-1,3-dioxolane

CAS Number

60010-43-7

Product Name

4-Chloro-2,2,5-trifluoro-1,3-dioxolane

IUPAC Name

4-chloro-2,2,5-trifluoro-1,3-dioxolane

Molecular Formula

C3H2ClF3O2

Molecular Weight

162.49 g/mol

InChI

InChI=1S/C3H2ClF3O2/c4-1-2(5)9-3(6,7)8-1/h1-2H

InChI Key

JLIHYCHHJICNSS-UHFFFAOYSA-N

Canonical SMILES

C1(C(OC(O1)(F)F)Cl)F

4-Chloro-2,2,5-trifluoro-1,3-dioxolane is a synthetic organic compound featuring a dioxolane ring with three fluorine atoms and one chlorine atom attached to its carbon framework. The molecular structure consists of a five-membered dioxolane ring, where the presence of trifluoromethyl groups significantly influences its chemical properties. This compound has garnered attention due to its unique reactivity and potential applications in various fields, particularly in pharmaceuticals and agrochemicals.

The chemical reactivity of 4-chloro-2,2,5-trifluoro-1,3-dioxolane is characterized by its ability to undergo halogenation and nucleophilic substitution reactions. For instance:

  • Halogenation: The compound can react with halogens to form more halogenated derivatives. This process often involves the substitution of the chlorine atom or the trifluoromethyl groups under specific conditions.
  • Nucleophilic Substitution: The presence of the dioxolane ring makes it susceptible to nucleophilic attack, leading to the formation of various derivatives through substitution reactions with nucleophiles such as amines or alcohols.

These reactions are often facilitated by catalysts or specific reaction conditions, such as temperature and solvent choice, which can greatly influence the yield and selectivity of the products.

Several methods have been developed for synthesizing 4-chloro-2,2,5-trifluoro-1,3-dioxolane:

  • Fluorination Reactions: A common approach involves the fluorination of precursors such as 2,2-bis(trifluoromethyl)-1,3-dioxolane using fluorinating agents like hydrogen fluoride or antimony fluoride at elevated temperatures .
  • Chlorination: Chlorination of suitable dioxolane precursors in the presence of catalysts (e.g., chromium oxide) can yield chlorinated derivatives .
  • Multi-step Synthesis: The synthesis may involve multiple steps where intermediates are formed and subsequently reacted to introduce the desired functional groups .

4-Chloro-2,2,5-trifluoro-1,3-dioxolane is primarily explored for its potential applications in:

  • Pharmaceutical Chemistry: Its unique structure may be utilized in developing novel pharmaceutical agents due to the enhanced biological activity associated with trifluoromethyl groups.
  • Agrochemicals: The compound's properties could be beneficial in designing new pesticides or herbicides that require specific reactivity profiles.
  • Material Science: Its chemical stability and reactivity make it a candidate for use in advanced materials or coatings.

Interaction studies involving 4-chloro-2,2,5-trifluoro-1,3-dioxolane focus on understanding how this compound interacts with biological systems at a molecular level. Preliminary studies suggest that its trifluoromethyl groups may influence binding affinities with various biological targets. Further research is needed to elucidate its mechanism of action and potential side effects when used in biological applications.

In comparison to other compounds within the dioxolane class or those containing trifluoromethyl groups, 4-chloro-2,2,5-trifluoro-1,3-dioxolane exhibits unique characteristics due to its specific halogen substitutions. Here are some similar compounds:

Compound NameStructure TypeKey Features
2,2-bis(trifluoromethyl)-1,3-dioxolaneDioxolaneNo chlorine; used as an intermediate in synthesis
4-Chloro-1,3-dioxoleDioxoleLacks fluorine; different reactivity profile
4-Fluoro-2,2-dimethyl-1,3-dioxolaneDioxolaneDifferent halogen; potential for different applications
4-Chloro-5-fluoro-1,3-dioxoleDioxoleContains both chlorine and fluorine; similar reactivity

The unique combination of chlorine and trifluoromethyl groups in 4-chloro-2,2,5-trifluoro-1,3-dioxolane sets it apart from these similar compounds by potentially enhancing its stability and reactivity under certain conditions.

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Exact Mass

161.9695415 g/mol

Monoisotopic Mass

161.9695415 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-11-2024

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